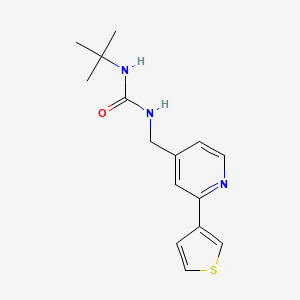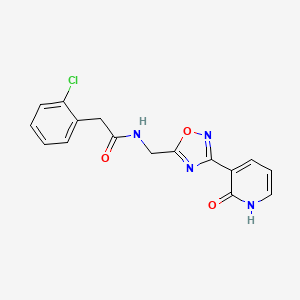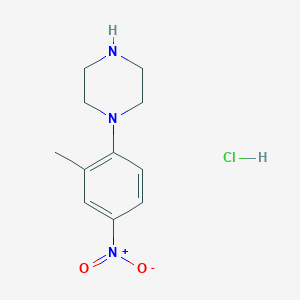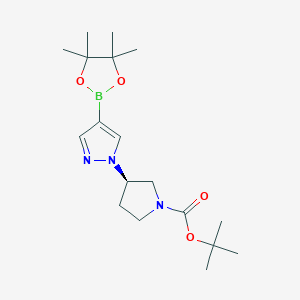![molecular formula C8H8ClN3 B2585478 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride CAS No. 2580209-71-6](/img/structure/B2585478.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride” is a saturated aromatic heterocyclic compound . It has a molecular weight of 193.08 and a molecular formula of C7H10Cl2N2 . The IUPAC name for this compound is 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H . The canonical SMILES structure is C1C2=C(CN1)N=CC=C2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 120.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 24.9 Ų . The compound has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Structural Analysis
The structural analysis and synthesis of compounds related to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride have been extensively studied. For instance, the crystal structure determination of similar compounds has been conducted, providing insights into their molecular configurations and bond lengths (Moustafa & Girgis, 2007). Another study focused on the synthesis of pyridine and fused pyridine derivatives, highlighting the versatility of these compounds in scientific research (Al-Issa, 2012).
Optical and Junction Characteristics
Research on pyridine derivatives, similar to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride, includes studying their optical and junction characteristics. One study explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives, contributing to the understanding of their potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Chemical Reactions
The synthesis of various substituted derivatives of pyridines has been a key area of research. Studies have demonstrated methods for creating 7-substituted derivatives and exploring their synthetic applications (Goto et al., 1991). Additionally, the synthesis and spectroscopic analysis of pyridine derivatives have provided valuable information about their optical properties and potential applications in fields like fluorescence spectroscopy (Cetina et al., 2010).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride have been used in the synthesis of various pharmaceuticals, bactericides, and antimicrobials. They are also employed in the production of plant protection agents and synthetic resins (Chun, 2007).
Advanced Synthesis Techniques
Advanced synthesis techniques have been developed for pyridine derivatives, showcasing their broad application in chemical synthesis. For instance, ultrasound-assisted synthesis has been employed to create pyrazolopyridine derivatives, demonstrating their potential as corrosion inhibitors (Dandia et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-3-7-2-1-6-4-10-5-8(6)11-7;/h1-2,10H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHFICBTGAHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)
![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)


![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)
